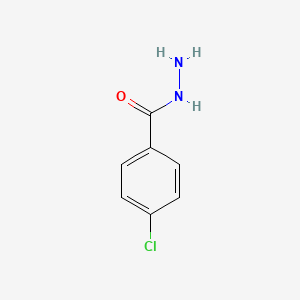

4-Chlorobenzhydrazide

Description

Conceptual Framework of Benzohydrazide Derivatives in Organic Synthesis

Benzohydrazide and its derivatives are a class of organic compounds characterized by a hydrazide group (-CONHNH2) attached to a benzene (B151609) ring. thepharmajournal.com They are considered valuable intermediates in organic synthesis due to the versatile reactivity of the hydrazide moiety. biointerfaceresearch.com This functional group can undergo a variety of transformations, making benzohydrazides key building blocks for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. thepharmajournal.combiointerfaceresearch.com

The synthetic utility of benzohydrazides stems from their ability to react with various electrophiles and nucleophiles. For instance, they readily condense with aldehydes and ketones to form Schiff bases known as benzoylhydrazones. derpharmachemica.comderpharmachemica.com These reactions are often catalyzed by acids. chinesechemsoc.org Furthermore, the nitrogen atoms of the hydrazide group can act as nucleophiles, participating in reactions that lead to the formation of diverse ring systems. The inherent reactivity of benzohydrazides has made them a focal point in the development of new synthetic methodologies. biointerfaceresearch.com

Significance of the Para-Chloro Substitution in Benzene Ring Systems

The presence of a chlorine atom at the para position (position 4) of the benzene ring in 4-Chlorobenzhydrazide significantly influences its chemical properties and reactivity. The chlorine atom is an electron-withdrawing group due to its high electronegativity, which deactivates the benzene ring towards electrophilic substitution reactions compared to unsubstituted benzene. stackexchange.com This deactivation occurs through an inductive effect, where the chlorine atom pulls electron density away from the aromatic ring. wyzant.com

Despite its deactivating nature, the chlorine substituent is an ortho, para-director for incoming electrophiles. wyzant.comquora.com This is because the lone pairs of electrons on the chlorine atom can be delocalized into the benzene ring through resonance, creating regions of higher electron density at the ortho and para positions. wyzant.com This dual electronic influence—inductive withdrawal and resonance donation—is a key feature of halogenated benzenes and dictates their reactivity patterns. Additionally, the presence of the chloro group can enhance the rate of nucleophilic aromatic substitution reactions under certain conditions. libretexts.org

Historical Context of this compound Research Trajectory

Research into this compound and its derivatives has evolved over time, driven by their potential applications in various fields. Initially, much of the research focused on the fundamental synthesis and characterization of the compound and its simple derivatives. A common synthetic route involves the reaction of 4-chlorobenzoic acid or its esters, such as ethyl 4-chlorobenzoate (B1228818), with hydrazine (B178648) hydrate (B1144303).

Over the years, the focus has shifted towards exploring the utility of this compound as a precursor for more complex molecules with specific functionalities. For instance, it has been used in the preparation of various Schiff bases and hydrazones by reacting it with different aldehydes and ketones. derpharmachemica.comsigmaaldrich.com These derivatives have been investigated for their potential biological activities, marking a significant direction in the research trajectory of this compound. solubilityofthings.com The study of its coordination chemistry with various metal ions has also been an area of interest, leading to the synthesis of novel metal complexes.

Contemporary Research Imperatives and Future Directions for this compound

Current research on this compound is largely centered on its application as a versatile building block in medicinal chemistry and materials science. ontosight.ai Scientists are actively exploring the synthesis of novel derivatives with enhanced biological properties. ontosight.ai The ability of the hydrazide moiety to form stable complexes with metal ions is being leveraged to design new metallodrugs.

Future research is expected to continue focusing on the development of new synthetic methodologies for the preparation of this compound derivatives with high efficiency and stereoselectivity. ontosight.ai There is also a growing interest in the application of these compounds in the development of functional materials, such as polymers and coordination frameworks. The unique electronic properties conferred by the para-chloro substitution will continue to be a key aspect in the design of new molecules with tailored functionalities. solubilityofthings.comontosight.ai Furthermore, computational studies are likely to play an increasingly important role in predicting the properties and reactivity of new this compound derivatives, thereby guiding experimental efforts.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H7ClN2O | ontosight.aithermofisher.comscbt.comthermofisher.com |

| Molecular Weight | 170.60 g/mol | thermofisher.comscbt.comthermofisher.comsigmaaldrich.com |

| CAS Number | 536-40-3 | scbt.comsigmaaldrich.comvwr.com |

| Appearance | White to pale cream crystals or powder | thermofisher.comthermofisher.comchemicalbook.com |

| Melting Point | 162-165 °C | sigmaaldrich.comchemicalbook.comchemicalbook.com |

| Boiling Point | 354 °C (at 1013 hPa) | vwr.com |

| Solubility | Sparingly soluble in water; soluble in methanol (B129727) and other polar organic solvents. | solubilityofthings.comchemicalbook.comguidechem.com |

| pKa | 12.09 ± 0.10 (Predicted) | chemicalbook.comguidechem.com |

Synthesis of this compound

The most prevalent method for synthesizing this compound involves the reaction of an ester of 4-chlorobenzoic acid, typically methyl or ethyl 4-chlorobenzoate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is commonly carried out in a solvent such as ethanol (B145695) under reflux conditions. An alternative approach involves the direct reaction of 4-chlorobenzoyl chloride with hydrazine. prepchem.com

Research Findings on this compound Derivatives

| Derivative Type | Research Focus | Key Findings | Source(s) |

| Schiff Bases/Hydrazones | Antimicrobial and Anticancer Activity | Some derivatives have shown potent activity against various bacterial, fungal, and cancer cell lines. | derpharmachemica.comderpharmachemica.comdovepress.com |

| Metal Complexes | Catalysis and Biological Applications | Vanadium complexes have been synthesized and characterized for their potential biological activity. | bibliotekanauki.pl |

| Acylhydrazones | Materials Science | Used in the synthesis of photoresponsive actuators. | chinesechemsoc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

4-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBGHORNUFQAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201817 | |

| Record name | 4-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-40-3 | |

| Record name | 4-Chlorobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Chlorobenzhydrazide

Classical Synthesis Routes

The most prevalent and classical methods for synthesizing 4-chlorobenzhydrazide rely on the nucleophilic acyl substitution of 4-chlorobenzoic acid derivatives. These routes are favored for their efficiency and reliability.

The most common and efficient pathway for the laboratory and industrial preparation of this compound is the hydrazinolysis of corresponding 4-chlorobenzoic acid esters. In this reaction, the ester is treated with hydrazine (B178648) hydrate (B1144303), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process results in the substitution of the alkoxy group (-OR) with the hydrazinyl group (-NHNH2), yielding the desired hydrazide. Ethanol (B145695) is frequently employed as the reaction solvent. researchgate.net

The synthesis of this compound can be effectively carried out by reacting ethyl 4-chlorobenzoate (B1228818) with hydrazine hydrate. One established method involves refluxing ethyl 4-chlorobenzoate with hydrazine hydrate in an ethanol solution for approximately six hours to yield the product. researchgate.netscielo.br The reaction mixture is subsequently cooled, often leading to the precipitation of the solid product, which can then be filtered and purified by recrystallization from a suitable solvent like dilute ethanol. scielo.br The initial ethyl 4-chlorobenzoate is typically prepared by the Fischer esterification of 4-chlorobenzoic acid with anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid, refluxed for about three hours. researchgate.netscielo.br

Table 1: Reaction Conditions for Synthesis from Ethyl 4-Chlorobenzoate

| Reactants | Solvent | Catalyst (for esterification) | Reaction Time (Hydrazinolysis) | Temperature |

|---|

A parallel and equally effective route is the hydrazinolysis of methyl 4-chlorobenzoate. In this procedure, a mixture of methyl 4-chlorobenzoate and hydrazine hydrate is heated in a suitable solvent, such as methanol (B129727). jetir.org The reaction typically requires several hours of heating to ensure complete conversion. jetir.org For instance, one procedure specifies heating a mixture of methyl 4-chlorobenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in methanol for 14 hours. jetir.org The resulting this compound often crystallizes upon cooling and can be isolated by filtration.

Table 2: Reaction Conditions for Synthesis from Methyl 4-Chlorobenzoate

| Reactants | Solvent | Stoichiometry (Ester:Hydrazine) | Reaction Time | Temperature | Reported Yield |

|---|---|---|---|---|---|

| Methyl 4-chlorobenzoate, Hydrazine Hydrate | Methanol | 1:2 | 14 hours | Heated | Not specified |

The yield and purity of this compound obtained from the hydrazinolysis of its esters are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent choice, and the stoichiometry of the reactants.

Temperature: The reaction is typically conducted at elevated temperatures to increase the rate of reaction. Refluxing the mixture in a solvent like ethanol, which boils at approximately 78°C, is a common practice. researchgate.netscielo.br Some procedures specify heating at higher temperatures, such as 90–95°C, sometimes in a sealed pressure tube, to maintain solvent concentration and potentially improve yield.

Solvent: Ethanol is the most frequently cited solvent for this reaction, as it effectively dissolves the starting ester and hydrazine hydrate, facilitating their interaction. researchgate.net Methanol has also been successfully used as a reaction medium. jetir.org The choice of solvent can influence reaction time and the ease of product purification.

Stoichiometry: To drive the reaction towards completion, an excess of hydrazine hydrate is generally used. Molar ratios of ester to hydrazine hydrate can vary, with some methods employing a 1:2 ratio. jetir.org Other reports suggest using a larger excess of 3 to 4 equivalents of hydrazine hydrate to maximize the conversion of the ester to the hydrazide. The use of excess hydrazine, a relatively inexpensive reagent, ensures that the more valuable ester is fully consumed.

Table 3: Optimization Parameters for Hydrazinolysis of 4-Chlorobenzoate Esters

| Parameter | Typical Condition | Rationale / Observation | Reference(s) |

|---|---|---|---|

| Temperature | Reflux (e.g., 90-95°C) | Accelerates the rate of nucleophilic substitution. | |

| Solvent | Ethanol or Methanol | Good solubility for reactants; facilitates reaction and purification. | jetir.org |

| Stoichiometry | Excess Hydrazine Hydrate (2-4 eq.) | Pushes equilibrium to favor product formation, maximizing yield. | jetir.org |

| Reaction Time | 6 to 14 hours (or overnight) | Dependent on other conditions; longer times can increase conversion. | researchgate.netjetir.org |

An alternative, though less common, approach for the synthesis of this compound involves the direct condensation of 4-chlorobenzoic acid with hydrazine hydrate. This method is generally less favored because the carboxylic acid is less reactive towards nucleophilic attack by hydrazine compared to its corresponding ester derivative. The direct reaction requires the removal of a water molecule to form the amide-like hydrazide linkage, a process that is often less efficient than the displacement of an alkoxy group from an ester.

To overcome the lower reactivity of the carboxylic acid, the direct reaction with hydrazine hydrate may require specific conditions to facilitate the condensation. Heating the reactants together in a suitable solvent such as ethanol is a basic requirement. However, to improve the reaction efficiency, the use of acidic or other catalytic conditions can be investigated. While detailed literature on specific catalysts for the direct reaction of 4-chlorobenzoic acid with hydrazine is sparse, related chemical principles suggest potential pathways. For instance, in other reactions involving hydrazine hydrate, a catalytic amount of acetic acid has been shown to improve yields. researchgate.net Furthermore, research into related amide bond cleavage reactions has shown that carboxylic acids themselves can sometimes accelerate the process, suggesting a complex, potentially autocatalytic role under certain conditions. nih.gov These findings indicate that the addition of an acid catalyst could be a viable strategy to promote the direct conversion of 4-chlorobenzoic acid to its hydrazide.

Direct Reaction of 4-Chlorobenzoic Acid with Hydrazine Hydrate

Advanced Synthetic Approaches and Catalysis

Modern synthetic strategies for this compound and its derivatives increasingly focus on efficiency, atom economy, and the use of catalytic systems to enhance reaction rates and yields. These approaches include catalyzed condensation reactions, multi-component systems, and green chemistry principles.

Catalyzed Condensation Reactions for Hydrazone Derivatives

The formation of hydrazone derivatives from this compound is a common and crucial transformation. This is typically achieved through condensation reactions with aldehydes or ketones, often facilitated by a catalyst.

A frequently employed method involves the reaction of this compound with an aldehyde in the presence of a catalytic amount of glacial acetic acid. chinesechemsoc.org The reaction is commonly carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours. chinesechemsoc.organalis.com.my For instance, the synthesis of 4-chloro-N'-(4-chlorobenzylidene)benzhydrazide is achieved by refluxing equimolar amounts of this compound and 4-chlorobenzaldehyde (B46862) in methanol for two hours. analis.com.my Similarly, acylhydrazone crystals have been synthesized by refluxing this compound and 4-methoxybenzaldehyde (B44291) in ethanol with a catalytic amount of glacial acetic acid for 3-4 hours. chinesechemsoc.org The use of an acidic catalyst is noted to have an effect on the reaction of this compound with β-naphthol in water. chemicalbook.com

Ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH][HSO4]), have also been successfully employed as catalysts for the synthesis of hydrazone derivatives in excellent yields (90-98%) under solvent-free conditions. rsc.org This method offers a more environmentally friendly alternative to traditional solvent-based approaches. rsc.org

Table 1: Catalyzed Condensation Reactions for Hydrazone Derivatives of this compound

| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| This compound, Aldehydes | Glacial Acetic Acid | Ethanol | Reflux, 3-5 hours | Hydrazone Derivatives | Not Specified | |

| This compound, 4-Chlorobenzaldehyde | None specified | Methanol | Reflux, 2 hours | 4-chloro-N'-(4-chlorobenzylidene)benzhydrazide | Not Specified | analis.com.my |

| This compound, 4-Methoxybenzaldehyde | Glacial Acetic Acid | Ethanol | Reflux, 3-4 hours | Acylhydrazone crystals | Not Specified | chinesechemsoc.org |

| Substituted Aromatic Aldehydes, Hydrazine Hydrate | [Et3NH][HSO4] | Solvent-free | Not Specified | Hydrazone Analogues | 90-98 | rsc.org |

Multi-component Reaction Systems Utilizing this compound as a Precursor

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and molecular diversity. researchgate.netnih.govorganic-chemistry.org While specific examples detailing the use of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the provided results, the general principles of these reactions highlight their potential applicability.

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-hydroxy carboxamides. organic-chemistry.org The Ugi reaction is a four-component reaction between an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, yielding α-acetamido carboxamide derivatives. nih.gov Given that this compound contains a nucleophilic amine group, it could theoretically participate as the amine component in an Ugi-type reaction. However, the reactivity of the hydrazide moiety might lead to alternative reaction pathways. The development of MCRs involving this compound remains an area for further exploration.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound to minimize environmental impact. These approaches focus on using environmentally benign solvents, reducing reaction times, and employing energy-efficient methods like microwave irradiation.

One notable green method involves the microwave-assisted synthesis of this compound from 4-chloro ethyl benzoate (B1203000) and hydrazine hydrate in ethanol. ajrconline.org This procedure significantly reduces the reaction time to 3-4 minutes. ajrconline.org Another green approach utilizes ultrasonic waves for the synthesis of hydrazones from hydrazides and aldehydes, offering good yields and short reaction times. ekb.eg

Solvent-free synthesis is another key aspect of green chemistry. A study demonstrated the synthesis of hydrazides from corresponding acids directly under microwave irradiation without any solvent, which was found to be superior to conventional methods based on green chemistry metrics. researchgate.net The use of ionic liquids as catalysts, as mentioned previously, also aligns with green chemistry principles by often allowing for solvent-free conditions and catalyst recyclability. rsc.org

Table 2: Green Chemistry Approaches in this compound Synthesis

| Starting Materials | Method | Solvent | Reaction Time | Key Advantage | Reference |

| 4-Chloro ethyl benzoate, Hydrazine hydrate | Microwave irradiation | Ethanol | 3-4 minutes | Rapid synthesis | ajrconline.org |

| 4-Aminobenzohydrazide, Aromatic aldehydes | Ultrasonic waves | Ethanol | Not Specified | Good yield, short reaction time | ekb.eg |

| Carboxylic acids, Hydrazine hydrate | Microwave irradiation | Solvent-free | 60-200 seconds | Environmentally benign, efficient | researchgate.net |

Purification and Isolation Techniques in Research Scale

The purity of this compound is paramount for its use in further synthetic steps and biological studies. Recrystallization, followed by filtration and drying, are the standard laboratory-scale procedures to obtain high-purity crystalline material.

Recrystallization Methods: Solvent Selection (e.g., Water, Ethanol, Methanol)

Recrystallization is a purification technique based on the principle that the solubility of a solid in a solvent increases with temperature. rsc.org The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. rsc.org

For this compound, water and ethanol are the most commonly reported solvents for recrystallization, yielding white to light beige crystalline flakes. sciencemadness.org Methanol is also used, sometimes in combination with other solvents. analis.com.my The choice of solvent can be guided by the "like dissolves like" principle, where solvents with similar functional groups to the compound are often good solubilizers. rochester.edu The process generally involves dissolving the crude this compound in a minimum amount of the hot solvent, followed by slow cooling to allow for crystal formation. tifr.res.in

Table 3: Common Recrystallization Solvents for this compound

| Solvent | Outcome | Reference |

| Water | Pure white to light beige crystalline flakes | sciencemadness.org |

| Ethanol | Pure white to light beige crystalline flakes | |

| Methanol | Used for recrystallization of derivatives | analis.com.my |

| Ethanol/Water Mixture | To improve purity |

Filtration and Drying Protocols for High-Purity Crystals

After recrystallization, the purified crystals of this compound are isolated from the mother liquor by filtration. Vacuum filtration using a Buchner funnel is a common and efficient method for this purpose. analis.com.mytifr.res.in The collected crystals are then washed with a small amount of cold, pure solvent to remove any remaining soluble impurities. tifr.res.in

The final step is drying the crystals to remove any residual solvent. This can be achieved by air-drying at room temperature or in an oven at an appropriate temperature. tifr.res.in For more sensitive applications, drying in a vacuum desiccator over a drying agent like anhydrous calcium chloride can be employed. analis.com.my The purity of the final product is often confirmed by its melting point, which for this compound is in the range of 162-165 °C. chemicalbook.com

Chemical Reactivity and Derivatization of 4 Chlorobenzhydrazide

Hydrazone Formation Reactions

The formation of hydrazones, a class of compounds characterized by the C=N-NH-C=O functional group, is a prominent reaction of 4-chlorobenzhydrazide. These reactions typically involve the condensation of the hydrazide with aldehydes or ketones.

Condensation with Aldehydes and Ketones

This compound undergoes condensation reactions with a variety of aromatic aldehydes and ketones to yield the corresponding N'-substituted benzohydrazides, commonly known as Schiff bases. irejournals.com The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. analis.com.my

Examples of aldehydes that react with this compound include:

4-methoxybenzaldehyde (B44291) nih.gov

Salicylaldehyde (B1680747) researchgate.net

Piperonal

4-chlorobenzaldehyde (B46862) derpharmachemica.com

These reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may be heated to facilitate the reaction. irejournals.comresearchgate.net The resulting hydrazones are often crystalline solids and can be purified by recrystallization.

Table 1: Examples of Hydrazone Formation Reactions with this compound

| Aldehyde/Ketone | Product | Reaction Conditions | Reference |

|---|---|---|---|

| 4-methoxybenzaldehyde | 4-(1H-benzimidazole-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide | Not Specified | nih.gov |

| Salicylaldehyde | Salicylaldehyde-4-chlorobenzoylhydrazone | Ethanol, Reflux | researchgate.net |

| 4-chlorobenzaldehyde | (E)-4-Chloro-N'-(4-chlorobenzylidene) benzohydrazide | Ethanol, Room Temperature | derpharmachemica.com |

| Substituted Aldehydes | (Z)-4-Chloro-N'-(substituted benzylidenes) benzohydrazides | Methanol, 1:1 molar ratio | irejournals.com |

Catalytic Effects on Schiff Base Formation

The formation of Schiff bases from this compound and carbonyl compounds can be accelerated through the use of catalysts. Acid catalysts, such as acetic acid and hydrochloric acid, are commonly employed to enhance the rate of condensation. derpharmachemica.com The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazide. The use of catalysts like dodecatungstosilicic acid/P2O5 has also been reported to be efficient, often under solvent-free conditions. researchgate.net Microwave irradiation has also been utilized to expedite the synthesis of Schiff bases from this compound. ajrconline.org

Formation of N'-substituted Benzohydrazides

The condensation reaction between this compound and aldehydes or ketones results in the formation of N'-substituted benzohydrazides. irejournals.com These compounds are characterized by the substituent group derived from the aldehyde or ketone being attached to the terminal nitrogen atom of the hydrazide moiety. The general structure is Ar-C(=O)NHN=CR1R2, where Ar is the 4-chlorophenyl group and R1 and R2 are derived from the carbonyl compound.

Synthesis of Thiosemicarbazide (B42300) Derivatives via Reaction with Isothiocyanates

This compound reacts with various isothiocyanates to produce thiosemicarbazide derivatives. nih.govmdpi.com This reaction involves the addition of the nucleophilic amino group of the hydrazide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The reaction is often carried out by heating the reactants in a solvent like ethanol. mdpi.com Microwave irradiation has also been employed to facilitate a rapid and efficient synthesis of thiosemicarbazide derivatives. scispace.com These thiosemicarbazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles. nih.govscispace.com

Table 2: Synthesis of Thiosemicarbazide Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3-chlorobenzoic acid hydrazide | Aryl isothiocyanates | 1,4-disubstituted thiosemicarbazides | Not Specified | nih.gov |

| Appropriate aryl hydrazide | 3-methoxyphenyl isothiocyanate | 1-R-4-(3-methoxyphenyl)thiosemicarbazides | 96% ethanol, reflux | mdpi.com |

| Isothiocyanate | Carboxylic acid hydrazides | Thiosemicarbazide derivatives | Microwave irradiation, polar solvent | scispace.com |

Formation of Azo Compounds and Related Nitrogen-Containing Heterocycles

While direct formation of azo compounds from this compound is less common, its derivatives can be used to synthesize nitrogen-containing heterocycles. Azo compounds, characterized by the -N=N- functional group, are typically formed through the coupling of a diazonium salt with an activated aromatic ring. savemyexams.comwikipedia.org The hydrazide moiety of this compound can be a precursor for creating other nitrogen-containing structures. For instance, thiosemicarbazide derivatives synthesized from this compound can be cyclized to form 1,2,4-triazole (B32235) rings. nih.gov

Coordination Chemistry of this compound and its Derivatives

This compound and its derivatives, particularly the Schiff bases (hydrazones), are excellent ligands in coordination chemistry. researchgate.netresearchgate.net The presence of multiple donor atoms, such as the carbonyl oxygen and the imine nitrogen, allows these molecules to chelate with various metal ions, forming stable metal complexes. researchgate.netjetir.org

The Schiff base ligand, Salicylaldehyde-4-Chlorobenzoylhydrazone, synthesized from salicylaldehyde and this compound, forms complexes with Mn(II), Co(II), and Ni(II). researchgate.net Spectroscopic and magnetic data suggest an octahedral geometry for these complexes. researchgate.net The coordination often involves the deprotonated phenolic oxygen, the imine nitrogen, and the carbonyl oxygen of the hydrazone ligand. researchgate.net These metal complexes have been investigated for their potential applications as catalysts. analis.com.my For example, a nickel(II) complex with a hydrazone derived from 4-chlorobenzaldehyde and this compound has been shown to catalyze Suzuki reactions. analis.com.my

Table 3: Metal Complexes of this compound Derivatives

| Ligand | Metal Ion | Proposed Geometry | Reference |

|---|---|---|---|

| Salicylaldehyde-4-Chlorobenzoylhydrazone | Mn(II), Co(II), Ni(II) | Octahedral | researchgate.net |

| Hydrazone from 4-chlorobenzaldehyde and this compound | Ni(II) | Not Specified | analis.com.my |

Synthesis of Schiff Base Ligands from this compound

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine or imine group). jmchemsci.com They are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). jmchemsci.comppj.org.ly In the context of this compound, its primary amine (-NH₂) group readily reacts with various aldehydes and ketones to form the corresponding Schiff base ligands.

A common method for this synthesis involves refluxing equimolar amounts of this compound and a suitable aldehyde, such as salicylaldehyde or 4-chlorobenzaldehyde, in a solvent like methanol or ethanol. amazonaws.comanalis.com.my The reaction mixture is heated for a period, typically a few hours, to facilitate the condensation and formation of the C=N bond, with the elimination of a water molecule. analis.com.my Upon cooling, the resulting Schiff base often precipitates as a crystalline solid, which can then be purified by filtration and washing with an appropriate solvent. analis.com.my

The formation of the Schiff base is confirmed by various spectroscopic techniques. For instance, in the Fourier-transform infrared (FTIR) spectrum, the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=N stretching vibration, a key characteristic of the newly formed imine group. analis.com.my This, coupled with the disappearance of the characteristic bands of the initial reactants, confirms the successful synthesis of the Schiff base ligand. researchgate.net

Formation of Organometallic Complexes

The Schiff base ligands derived from this compound are excellent chelating agents, capable of coordinating with a variety of metal ions to form stable organometallic complexes. amazonaws.comrepec.org The presence of multiple donor atoms, typically nitrogen and oxygen, in the hydrazone structure allows these ligands to bind to metal centers in different modes, leading to the formation of complexes with diverse geometries and properties. analis.com.mylookchem.com

The synthesis of these metal complexes generally involves the reaction of the Schiff base ligand with a metal salt, such as a chloride or acetate (B1210297) salt of the desired metal, in a suitable solvent like ethanol or methanol. amazonaws.comanalis.com.my The mixture is typically refluxed for several hours to ensure the completion of the complexation reaction. analis.com.my The resulting solid complex can then be isolated by filtration, washed, and dried. researchgate.net A notable change in color from the ligand to the complex is often observed, indicating the coordination of the metal ion. analis.com.my

A wide array of metal complexes have been synthesized using Schiff base ligands derived from this compound. These include complexes of:

Manganese(II), Cobalt(II), and Nickel(II): These first-row transition metal complexes have been synthesized and are often found to exhibit octahedral geometries. amazonaws.comresearchgate.net

Copper(II): Copper(II) complexes with these ligands have also been prepared and studied. amazonaws.com

Tin(IV): Organotin(IV) complexes have been synthesized, for example, by reacting the Schiff base ligand with di(o-methylbenzyl)tin dichloride. dovepress.com

Vanadium: Vanadium complexes, including those in the +3, +4, and +5 oxidation states, have been synthesized using hydrazone ligands derived from this compound. sci-hub.stbibliotekanauki.pl

Spectroscopic Characterization of Metal Complexes

The characterization of these newly synthesized metal complexes is crucial to determine their structure and properties. A combination of spectroscopic techniques is employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in confirming the coordination of the ligand to the metal ion. Key changes in the IR spectrum upon complexation include a shift in the C=N (azomethine) and C=O (carbonyl) stretching frequencies. researchgate.netsysrevpharm.org The disappearance of the O-H stretching band (if present in the ligand, for example, from a salicylaldehyde moiety) indicates deprotonation and coordination of the phenolic oxygen to the metal. researchgate.net Furthermore, the appearance of new, typically weak, bands in the far-IR region can be attributed to the M-N and M-O stretching vibrations, providing direct evidence of coordination. sysrevpharm.org

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complex and can help in proposing the geometry of the complex. The spectra of the complexes often show shifts in the π→π* and n→π* transition bands of the ligand upon coordination to the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligands and their diamagnetic complexes in solution. nih.gov

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complexes, further confirming their composition. lookchem.com

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic properties of the complexes and, in conjunction with electronic spectral data, can be used to infer the geometry of the complex. researchgate.netorientjchem.org

Investigation of Binding Modes and Coordination Geometries

The way in which the hydrazone ligand binds to the metal center (binding mode) and the resulting spatial arrangement of the ligands around the metal ion (coordination geometry) are fundamental aspects of the complex's structure.

Hydrazone ligands derived from this compound can act as bidentate or tridentate ligands. lookchem.comresearchgate.net In many cases, they coordinate to the metal ion through the azomethine nitrogen and the carbonyl oxygen. repec.org If the aldehyde or ketone used in the Schiff base synthesis contains an additional donor group, such as a hydroxyl group in the ortho position (e.g., from salicylaldehyde), this group can also participate in coordination, making the ligand tridentate. researchgate.net

Role of Hydrazone Ligands in Catalysis (e.g., Suzuki Reaction)

Hydrazone-metal complexes have emerged as effective catalysts in various organic transformations, including the Suzuki-Miyaura cross-coupling reaction. lookchem.com This reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an aryl- or vinylboronic acid, catalyzed by a palladium complex. organic-chemistry.org

Nickel(II) complexes containing hydrazone ligands derived from this compound have shown catalytic activity in the Suzuki reaction. analis.com.mylookchem.com For instance, a nickel(II)-hydrazone complex has been used as a catalyst for the coupling of phenylboronic acid with various aryl bromides. analis.com.my The catalytic efficiency can be influenced by factors such as the nature of the solvent, the base used, and the catalyst loading. analis.com.my In one study, a nickel(II) complex demonstrated good catalytic activity in the reaction between phenylboronic acid and 1-bromo-4-nitrobenzene, achieving a high conversion rate under optimized conditions. analis.com.my The electronic effects of substituents on the aryl bromide can also play a role in the reaction's success. analis.com.my The use of nickel catalysts is of particular interest as a more abundant and less expensive alternative to palladium. lookchem.com

Other Significant Chemical Transformations

Beyond the synthesis of Schiff bases and their metal complexes, this compound undergoes other important chemical reactions, leading to the formation of compounds with interesting properties.

Schotten-Baumann Reaction for Mesogenic Hydrazide Derivatives

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides. This reaction has been utilized to prepare rod-shaped mesogenic (liquid-crystalline) hydrazide derivatives from this compound. tandfonline.comchemicalbook.comtandfonline.com

In this reaction, this compound is condensed with a 4-n-alkoxybenzoyl chloride in the presence of a base, such as pyridine (B92270), which acts as a solvent and acid scavenger. tandfonline.com The resulting N,N'-diacylhydrazine derivatives have been shown to exhibit liquid-crystalline properties, specifically the smectic A mesophase. tandfonline.com These mesogenic compounds can be further cyclized to form other liquid-crystalline materials like oxadiazoles (B1248032) and thiadiazoles. tandfonline.com The study of such materials is significant due to their potential applications in display technologies and other optoelectronic devices.

Acylation Reactions of the Hydrazide Functional Group

The hydrazide functional group in this compound is a versatile nucleophile, readily undergoing acylation reactions with various acylating agents. This reactivity allows for the straightforward introduction of a second acyl group, leading to the formation of N,N'-diacylhydrazines or, more commonly, N-acyl-4-chlorobenzhydrazides. These reactions are fundamental in synthesizing a wide array of derivatives with potential applications in diverse chemical fields.

Acylation typically involves the reaction of this compound with acyl halides (such as acyl chlorides) or acid anhydrides. libretexts.orgchemrevise.org The lone pair of electrons on the terminal nitrogen atom of the hydrazide moiety initiates a nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, such as a halide ion or a carboxylate ion, to yield the acylated product. libretexts.org These reactions are often carried out in the presence of a base to neutralize the acidic byproduct formed. libretexts.org

A notable example is the Schotten-Baumann reaction, where this compound reacts with 4-n-alkoxybenzoyl chloride to produce rod-shaped mesogenic hydrazide derivatives. sigmaaldrich.comchemicalbook.com This reaction highlights the utility of acylation in synthesizing liquid crystal materials.

Furthermore, the acylation of this compound is a key step in the synthesis of various heterocyclic compounds. For instance, the resulting N-acylhydrazones can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. scispace.comsemanticscholar.org Similarly, reaction with monochloroacetyl chloride can lead to the formation of 2-azetidinone (β-lactam) derivatives. ajrconline.org

The products of these acylation reactions, N-acyl-4-chlorobenzhydrazides, are valuable intermediates in organic synthesis. They can be further modified, for example, through condensation reactions with aldehydes or ketones to form N-acylhydrazones, which are precursors to various biologically active molecules and ligands for metal complexes. semanticscholar.orgnih.gov

The table below summarizes representative acylation reactions of this compound.

Table 1: Examples of Acylation Reactions of this compound

| Acylating Agent | Resulting Derivative Class | Research Finding |

|---|---|---|

| 4-n-Alkoxybenzoyl chloride | Rod-shaped mesogenic hydrazide derivatives | Utilized in the synthesis of liquid crystals via the Schotten-Baumann reaction. sigmaaldrich.comchemicalbook.com |

| Monochloroacetyl chloride | 2-Azetidinone (β-lactam) derivatives | Forms β-lactam rings through cyclization, a core structure in many antibiotics. ajrconline.org |

| Various acyl halides/anhydrides | N-Acyl-4-chlorobenzhydrazides | Serve as precursors for N-acylhydrazones, which can be cyclized to form 1,3,4-oxadiazoles. scispace.comsemanticscholar.org |

| Phthalimido-glycine/alanine acyl chlorides | 5-(ω-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamides | The initial acylation is a step towards synthesizing compounds with potential biological activity. researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Analysis

The definitive three-dimensional arrangement of atoms and molecules within a crystal lattice is determined through crystallographic analysis. For 4-Chlorobenzhydrazide and its complexes, single crystal X-ray diffraction has been the primary tool for uncovering these structural details.

Single Crystal X-Ray Diffraction Studies of this compound and its Complexes

Single crystal X-ray diffraction studies have provided invaluable insights into the molecular conformation and packing of this compound. These studies have revealed that the compound and its derivatives can adopt different crystal systems, with the parent this compound crystallizing in the monoclinic system. A derivative, N′-(4-Chlorobenzylidene)-2-hydroxybenzohydrazide, also crystallizes in the monoclinic system, providing a basis for comparative structural analysis.

Through single crystal X-ray diffraction, it has been determined that this compound crystallizes in the monoclinic crystal system , with the specific space group P21/c . This space group indicates a centered unit cell with a two-fold screw axis and a glide plane. In contrast, some of its more complex derivatives or co-crystals have been found to crystallize in the triclinic system with the space group P1¯ , which is a more primitive and less symmetric arrangement.

The unit cell is the fundamental repeating unit of a crystal. For a derivative of this compound, N′-(4-Chlorobenzylidene)-2-hydroxybenzohydrazide, which crystallizes in the monoclinic system, the following unit cell parameters have been determined. spectrabase.com It is important to note that while these parameters belong to a closely related structure, they provide an approximation of the unit cell dimensions for this compound itself.

| Parameter | Value (for N′-(4-Chlorobenzylidene)-2-hydroxybenzohydrazide) |

| a | 4.8557(6) Å |

| b | 24.588(3) Å |

| c | 11.0903(13) Å |

| β | 99.710(2)° |

| Volume | 1305.1(3) ų |

Table 1: Unit cell parameters for a monoclinic derivative of this compound. spectrabase.com

For comparison, the related isomer, 3-chlorobenzhydrazide, also crystallizes in the monoclinic system with the following unit cell parameters: a = 16.2005 (15) Å, b = 3.8165 (4) Å, c = 12.7646 (13) Å, and β = 108.030 (5)°. nih.gov

The arrangement of molecules within the crystal lattice, known as molecular packing, is stabilized by a network of non-covalent interactions. In the crystal structure of this compound and its derivatives, hydrogen bonding and π-π stacking interactions play crucial roles.

Hydrogen Bonds: The primary intermolecular interactions are hydrogen bonds of the N—H⋯O and N—H⋯N types. In the related 3-chlorobenzhydrazide, the amino H atoms form intermolecular N—H⋯O hydrogen bonds with the oxygen atoms of two adjacent molecules, creating ten-membered rings. nih.gov The imino H atom is also involved in an intermolecular hydrogen bond with an amino N atom of a symmetry-related molecule, resulting in a zigzag chain along the b-axis. nih.gov It is highly probable that similar hydrogen bonding motifs are present in the crystal structure of this compound.

π-π Stacking Interactions: In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal structure. In a derivative of this compound, π–π contacts between benzene (B151609) rings have been observed with a centroid–centroid distance of 3.619 (1) Å. spectrabase.com Another related structure exhibits π–π interactions involving the phenyl rings with a centroid–centroid distance of 3.6306 (7) Å. nih.gov These distances are indicative of significant stabilizing interactions between the electron clouds of the aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of similar compounds such as 4-chlorobenzaldehyde (B46862) and other benzhydrazide derivatives, the following table presents the anticipated chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | ~7.4 - 7.8 | Multiplet | Protons on the chlorophenyl ring |

| N-H Protons | Broad signals, variable | Singlet | Protons of the hydrazide group |

Table 2: Predicted ¹H NMR Data for this compound.

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~165 - 170 | C=O |

| Aromatic Carbons | ~128 - 140 | Carbons of the chlorophenyl ring |

Table 3: Predicted ¹³C NMR Data for this compound.

The exact chemical shifts will be influenced by the solvent used and the concentration of the sample. The protons of the N-H groups are expected to be broad and their chemical shifts can vary due to hydrogen bonding and exchange with residual water in the solvent.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and FT-Raman techniques, provides detailed information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. The hydrazide group gives rise to several prominent bands:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the terminal -NH₂ group and the stretching of the -NH group typically appear in the region of 3100-3300 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band characteristic of the carbonyl group in an amide linkage is expected around 1660-1680 cm⁻¹. The exact position can be influenced by intermolecular hydrogen bonding in the solid state. nih.govspectroscopyonline.com

N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond, is typically observed near 1550-1620 cm⁻¹.

The aromatic portion of the molecule also produces characteristic signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected at lower wavenumbers, typically in the 1000-1100 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3100 - 3300 | N-H stretching (hydrazide) | Medium-Strong |

| ~3050 | Aromatic C-H stretching | Medium-Weak |

| 1660 - 1680 | C=O stretching (Amide I) | Strong |

| 1550 - 1620 | N-H bending (Amide II) | Medium-Strong |

| 1450 - 1600 | Aromatic C=C stretching | Medium |

| 1000 - 1100 | C-Cl stretching | Medium-Strong |

FT-Raman spectroscopy serves as a valuable complement to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Cl bond, which often produce strong Raman signals. nih.govijtsrd.com The C=O stretching vibration is also typically observable in the Raman spectrum, though it is often weaker than in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The UV-Vis spectrum of this compound is dominated by electronic transitions associated with its chromophores: the chlorophenyl group and the carbonyl group. The primary transitions expected are:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. wikipedia.org The conjugation between the benzene ring and the carbonyl group extends the π-system, which typically shifts the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to unsubstituted benzene. shimadzu.com

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen atom of the carbonyl group) to an antibonding π* orbital of the C=O bond. wikipedia.org These transitions are generally of lower energy and intensity compared to π → π* transitions.

The absorption maxima (λmax) for this compound are anticipated to occur in the ultraviolet region of the spectrum. The intense π → π* transition is expected to be the dominant feature of the spectrum.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π | Chlorophenyl-carbonyl conjugated system | ~240-280 nm |

| n → π | Carbonyl group (C=O) | >280 nm (Weak intensity) |

Compound Reference Table

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method is crucial for confirming its molecular weight and elucidating the structure of its fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile or polar molecules like this compound. In positive ion mode, the molecule readily accepts a proton (H⁺) to form a protonated molecular ion, [M+H]⁺.

Given the molecular formula of this compound, C₇H₇ClN₂O, the theoretical molecular weight is approximately 170.60 g/mol . Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for chlorine-containing ions. The protonated molecule is therefore observed as a pair of peaks at m/z (mass-to-charge ratio) 171.0 and 173.0.

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion provides valuable structural information. The fragmentation of this compound is predictable based on its functional groups. The primary fragmentation pathway involves the cleavage of the C-N and N-N bonds, leading to the formation of highly stable acylium ions.

Key Fragmentation Pathways:

Formation of the 4-Chlorobenzoyl Cation: The most prominent fragmentation pathway is the cleavage of the N-N bond, resulting in the loss of a neutral diazene (B1210634) (N₂H₂) fragment or the cleavage of the C-N bond with the loss of ammonia (B1221849) (NH₃), followed by rearrangement. This leads to the formation of the 4-chlorobenzoyl cation at m/z 139.0 (for ³⁵Cl) and 141.0 (for ³⁷Cl). This fragment is a hallmark of compounds containing the 4-chlorobenzoyl moiety.

Formation of the Chlorophenyl Cation: Subsequent fragmentation of the 4-chlorobenzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule, yielding the chlorophenyl cation at m/z 111.0 (for ³⁵Cl) and 113.0 (for ³⁷Cl).

The expected ESI-MS/MS fragmentation data for this compound is summarized in the interactive table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 171.0 / 173.0 | 139.0 / 141.0 | 32.0 (N₂H₂) | 4-Chlorobenzoyl cation |

| 139.0 / 141.0 | 111.0 / 113.0 | 28.0 (CO) | Chlorophenyl cation |

Thermal Analysis (TGA, DTA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide valuable data on the thermal stability, decomposition, and phase transitions of this compound and its derivatives.

This compound: The thermal behavior of this compound is characterized by its melting point, which is a sharp endothermic event observed in a DSC thermogram. The compound typically melts in the range of 162-165 °C. Following melting, the compound remains stable for a certain temperature range before undergoing thermal decomposition at higher temperatures. While specific multi-stage decomposition data for the parent compound is not extensively detailed in readily available literature, its derivatives have been thoroughly investigated.

Derivatives of this compound (e.g., Schiff Bases and Metal Complexes): The thermal stability and decomposition pathways of derivatives, such as Schiff bases formed by the condensation of this compound with various aldehydes, have been extensively studied. These studies reveal that the thermal stability is significantly influenced by the molecular structure of the derivative.

TGA studies on these derivatives typically show a multi-stage decomposition process:

Initial Stage: An initial weight loss at lower temperatures (around 100-150 °C) is often attributed to the loss of lattice or coordinated water molecules in hydrated complexes.

Main Decomposition Stages: At higher temperatures, the organic components of the molecule begin to decompose. For many Schiff base derivatives of this compound, the decomposition starts above 200 °C. The decomposition often occurs in two or more distinct steps, corresponding to the fragmentation of different parts of the molecule. For instance, a Schiff base derivative might first lose the side chain originating from the aldehyde, followed by the breakdown of the hydrazone linkage and the aromatic rings at progressively higher temperatures.

The final residue at the end of the TGA analysis is often a stable metal oxide in the case of metal complexes.

The table below presents typical thermal decomposition data for a representative Schiff base derivative of this compound.

| Derivative Type | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Fragment Loss |

|---|---|---|---|---|

| Schiff Base Derivative | Stage 1 | 200 - 275 | ~45% | Side chain and initial fragmentation |

| Stage 2 | 275 - 360 | ~37% | Remaining organic structure | |

| Metal Complex of Schiff Base | Stage 1 (Water Loss) | 140 - 260 | ~7% | Coordinated water molecules |

| Stage 2 | 260 - 450 | Variable | Decomposition of non-coordinated part of ligand | |

| Stage 3 | > 450 | Variable | Decomposition of coordinated ligand, formation of metal oxide |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various chemical compounds, including 4-Chlorobenzhydrazide and its derivatives.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to perform these geometry optimizations.

These calculations provide precise information about bond lengths, bond angles, and dihedral angles. The optimized geometry reveals a structure where the phenyl ring and the hydrazide group are nearly planar, a feature that can be influenced by intermolecular interactions in a crystalline state. Theoretical calculations for similar hydrazide derivatives have shown a good correlation between the optimized geometric parameters and those determined experimentally by X-ray diffraction.

Below is an illustrative table of selected optimized geometrical parameters for this compound, as would be expected from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | ~1.75 Å |

| C=O | ~1.23 Å | |

| N-N | ~1.39 Å | |

| C-N (amide) | ~1.35 Å | |

| Bond Angle | O=C-N | ~123° |

| C-N-N | ~118° | |

| C-C-Cl | ~119° | |

| Note: These are representative values based on DFT calculations of similar structures and are for illustrative purposes. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies.

A complete vibrational analysis for this compound would involve the calculation of the frequencies and intensities of all 3N-6 fundamental vibrational modes (where N is the number of atoms). The assignment of these calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of different functional groups, is then performed. For instance, the characteristic C=O stretching frequency of the hydrazide group is expected to appear in the range of 1650-1680 cm⁻¹. The N-H stretching vibrations are typically observed in the 3200-3400 cm⁻¹ region.

An illustrative table of calculated and assigned vibrational frequencies for key functional groups in this compound is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |

| ν(N-H) | ~3350 | ~3300 | N-H stretching |

| ν(C=O) | ~1670 | ~1660 | Carbonyl stretching |

| ν(C-Cl) | ~750 | ~745 | C-Cl stretching |

| δ(N-H) | ~1530 | ~1525 | N-H bending |

| Note: These are representative values for illustrative purposes. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter that reflects the molecule's chemical stability and reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from a low-lying HOMO to a high-lying LUMO. nih.gov For this compound, the presence of the electron-withdrawing chlorine atom is expected to influence these electronic properties. DFT calculations provide the energies of these orbitals and the derived parameters. nih.govmdpi.com

An illustrative table of calculated electronic properties for this compound is provided below.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.85 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 |

| Electrophilicity Index | ω | μ² / (2η) | 2.80 |

| Note: These values are illustrative and based on typical DFT results for similar aromatic compounds. |

Molecular Dynamics Simulations (Implicitly)

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations can provide a detailed picture of the conformational landscape of this compound and its interactions with its environment, such as solvent molecules or a biological receptor.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing the observation of their dynamic behavior over time. For this compound, MD simulations could be used to explore the rotational barriers around the C(O)-N and N-N bonds, identifying the most stable conformers and the energy landscape for transitions between them. Studies on similar N-acylhydrazone derivatives have shown that these molecules can exist in different stable conformations, and MD simulations can help in understanding the factors that govern their conformational preferences. rcsi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of derivatives where different parts of the molecule are systematically modified.

The core structure of this compound offers several points for modification:

The Phenyl Ring: The position and nature of the substituent on the phenyl ring can be varied. For example, moving the chloro group to the ortho or meta position, or replacing it with other electron-withdrawing or electron-donating groups, would modulate the electronic properties and steric profile of the molecule.

The Hydrazide Moiety: The -NHNH₂ group can be derivatized, for instance, by forming hydrazones with various aldehydes and ketones.

SAR studies on related benzhydrazide derivatives have shown that the nature of the substituent on the phenyl ring significantly impacts their biological activities. For example, in a series of 4-hydroxybenzhydrazide-hydrazones tested as laccase inhibitors, the presence and position of substituents on the aldehyde-derived part of the molecule were crucial for inhibitory potency. nih.govnih.gov A hypothetical SAR study on this compound derivatives might reveal that electron-withdrawing groups at the para-position of the phenyl ring are essential for a particular biological activity, while bulky substituents on the terminal nitrogen of the hydrazide group could enhance or diminish this activity due to steric effects.

Correlation of Molecular Structure with Biological Activities

The biological activity of a compound is intrinsically linked to its three-dimensional structure. In the case of this compound and its derivatives, computational studies known as Quantitative Structure-Activity Relationship (QSAR) are employed to understand this connection. nih.govrsc.org QSAR models seek to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

The foundational molecular structure of this compound features a benzene (B151609) ring substituted with a chlorine atom and a hydrazide group (-CONHNH2). X-ray crystallography studies have revealed specific structural details, such as the dihedral angle of 32.30° between the hydrazide group and the benzene ring. researchgate.net The structure is also stabilized by a network of intermolecular hydrogen bonds. researchgate.net These structural parameters are critical inputs for computational models.

In developing QSAR models for compounds related to this compound, various molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Electronic properties: The distribution of charge, dipole moment, and energies of molecular orbitals (HOMO/LUMO).

Steric properties: The size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobicity: The molecule's affinity for non-polar environments, often represented by LogP.

For instance, studies on related hydrazone derivatives have successfully constructed 3D-QSAR models to correlate structure with anticancer or antihypertensive activity. nih.govrsc.orgunair.ac.id These models can highlight which regions of the molecule are sensitive to modification. For example, a 3D-QSAR model might indicate that adding a bulky group at a specific position could enhance or diminish biological activity. This approach allows for the rational design of new derivatives with potentially improved potency. nih.gov

The table below summarizes key structural features of the this compound scaffold and their potential influence on biological activity as suggested by QSAR studies on analogous compounds.

| Structural Feature | Description | Potential Impact on Biological Activity | Computational Model Relevance |

| 4-Chloro Benzene Ring | An electron-withdrawing chlorine atom on the phenyl ring. | Influences electronic properties and hydrophobicity, potentially affecting how the molecule binds to a biological target. | Descriptors like Hammett constants (σ), dipole moment, and LogP are used in QSAR equations. unair.ac.id |

| Hydrazide Moiety (-CONHNH2) | A functional group capable of acting as both a hydrogen bond donor and acceptor. | Crucial for forming interactions with biological receptors. The planarity and rotational freedom of this group are important. researchgate.net | Torsional angles and hydrogen bonding potential are key parameters in molecular docking and 3D-QSAR. |

| Azometine Linkage (-N=CH-) in Derivatives | When the hydrazide is reacted to form a hydrazone, this imine group is formed. | Provides structural rigidity and specific geometric configurations (E/Z isomers) that can be critical for receptor fit. nih.gov | Geometric parameters and electronic properties of this group are modeled to predict binding affinity. |

Theoretical Predictions for Pharmacological Activity (e.g., Anticonvulsant Activity)

The hydrazide-hydrazone scaffold is recognized as a "pharmacophore" for a variety of biological activities, including anticonvulsant effects. nih.gov Computational methods are instrumental in predicting the potential of this compound derivatives as anticonvulsant agents. These predictions are often based on identifying structural similarities to known anticonvulsant drugs and simulating their interactions with relevant biological targets.

Theoretical studies on potential anticonvulsants often follow a pharmacophore model which identifies four key features necessary for activity:

An aromatic hydrophobic site (the 4-chlorophenyl group).

A hydrogen bond donor/acceptor region (the hydrazide group).

A second hydrophobic site.

The spatial arrangement and distances between these features.

Computational techniques such as molecular docking are used to predict how a molecule like a this compound derivative might bind to the active site of a protein implicated in epilepsy, such as voltage-gated sodium or calcium channels. mdpi.com By calculating a binding energy or a docking score, these simulations can rank potential drug candidates. A lower binding energy typically suggests a more stable and favorable interaction, indicating a higher likelihood of biological activity.

The anticonvulsant potential of compounds is often evaluated experimentally using tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.govresearchgate.net Computational models can be trained on data from these tests to predict the activity of new, untested compounds. For example, a QSAR model might be developed that correlates specific molecular descriptors with the protective index (PI) observed in the MES test for a series of related compounds. nih.gov

The table below outlines computational approaches used to predict pharmacological activity, with a focus on anticonvulsant potential.

| Computational Method | Description | Predicted Outcome for this compound Derivatives |

| Pharmacophore Modeling | Identifying the 3D arrangement of essential chemical features responsible for a biological effect. | Determines if the molecule fits the established model for anticonvulsant activity (e.g., presence of hydrophobic and hydrogen-bonding regions at specific distances). |

| Molecular Docking | Simulating the interaction and binding orientation of a molecule to the active site of a target protein. | Predicts the binding affinity and mode of interaction with targets like neuronal voltage-gated sodium or calcium channels. mdpi.com |

| QSAR/3D-QSAR | Correlating physicochemical properties or 3D fields with biological activity. | Creates a statistical model to predict the anticonvulsant potency (e.g., ED₅₀ in the MES test) based on the molecule's structure. nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the movement of the molecule and its target protein over time. | Assesses the stability of the predicted binding pose from molecular docking and provides a more dynamic view of the interaction. |

Through these computational investigations, researchers can prioritize the synthesis of derivatives of this compound that are most likely to exhibit the desired pharmacological activity, thereby streamlining the drug discovery process.

Advanced Research Applications of 4 Chlorobenzhydrazide and Its Derivatives

Pharmaceutical and Medicinal Chemistry

4-Chlorobenzhydrazide and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Researchers have extensively synthesized and evaluated novel compounds derived from this core structure, revealing promising potential in the development of new therapeutic agents. The presence of the chloro-substituted benzene (B151609) ring and the reactive hydrazide moiety allows for diverse chemical modifications, leading to compounds with enhanced potency and selectivity against various pathological targets.

The quest for new antimicrobial agents is a pressing global challenge, driven by the rise of drug-resistant pathogens. Derivatives of this compound have shown considerable efficacy against a spectrum of bacteria, fungi, and viruses, making them a focal point of antimicrobial drug discovery.

Hydrazide-hydrazones, a class of compounds often derived from this compound, have demonstrated significant antibacterial properties. nih.gov The activity of these compounds is often influenced by the nature of the substituents on the aromatic rings. Studies have shown that derivatives with electron-withdrawing groups, such as chloro and nitro substituents, tend to exhibit enhanced antibacterial efficacy. nih.govnih.gov

The antibacterial spectrum of these derivatives covers both Gram-positive and Gram-negative bacteria. Notable activity has been reported against the following pathogens:

Staphylococcus aureus : Various benzylidene hydrazides and other derivatives have shown effectiveness against S. aureus. nih.govresearchgate.net Some compounds have exhibited antibacterial potential comparable to or even exceeding that of standard antibiotics. nih.gov For instance, certain fluorobenzoylthiosemicarbazides, which are structurally related to hydrazides, were active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates. mdpi.com

Escherichia coli : Derivatives of this compound have been tested against E. coli, with some showing good antibacterial capability. nih.govresearchgate.net The presence of specific substituents plays a crucial role in determining the level of activity against this Gram-negative bacterium.

Klebsiella pneumoniae : Research has indicated that certain hydrazide-hydrazone compounds possess promising antibacterial activity against multidrug-resistant clinical isolates of K. pneumoniae. nih.govresearchgate.net

Bacillus subtilis : Benzylidene hydrazides have demonstrated good antibacterial potential against B. subtilis. nih.gov This suggests that derivatives of this compound could be a source of new agents to combat infections caused by this Gram-positive bacterium.

Staphylococcus pneumoniae : While direct studies on this compound against S. pneumoniae are limited, the broader class of hydrazide-hydrazones has been investigated for activity against this pathogen. nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | Activity | Reference |

| Benzylidene Hydrazides | Staphylococcus aureus | Effective antibacterial agent | nih.gov |

| Benzylidene Hydrazides | Escherichia coli | Good antibacterial capability | nih.gov |

| Hydrazide-Hydrazones | Klebsiella pneumoniae | Significant activity against MDR isolates | nih.gov |

| Benzylidene Hydrazides | Bacillus subtilis | Good antibacterial potential | nih.gov |

| Hydrazide-Hydrazones | Staphylococcus pneumoniae | Active | nih.gov |

Derivatives of this compound have also been explored for their potential as antifungal agents. These compounds have shown inhibitory effects against clinically relevant fungal species.